BPADA-Based Polyimide Retains 40 % Char Yield at 600 °C vs. 23 % for HBPDA Analog—a 74 % Relative Increase
When polymerized with the AHP diamine under identical thermal imidization conditions, the BPADA-based polyimide (series I) exhibits a char yield at 600 °C of 40 %, compared to only 23 % for the HBPDA-based analogue (series II) [1]. The initial decomposition temperature (TiD, 2 % weight loss) is 336 °C for BPADA-AHP versus 274 °C for HBPADA-AHP, and the glass transition temperature (Tg) is 218 °C versus 203 °C [1].
| Evidence Dimension | Thermal stability (char yield, TiD, Tg) |
|---|---|
| Target Compound Data | Char yield 40 %; TiD 336 °C; Tg 218 °C (BPADA-AHP film) |
| Comparator Or Baseline | HBPDA-AHP film: char yield 23 %; TiD 274 °C; Tg 203 °C |
| Quantified Difference | Char yield +17 percentage points (+74 % relative); TiD +62 °C; Tg +15 °C |
| Conditions | Two-step thermal imidization; AHP diamine; TGA at 10 °C/min in N2; char measured at 600 °C; DSC second heating. |
Why This Matters
Higher char yield and decomposition temperature directly translate to superior fire resistance and structural integrity at elevated temperatures, making BPADA the preferred dianhydride when thermal durability is non-negotiable.
- [1] Chen, Y. et al. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Advances 2025, 15, 29013-29022 (Table 2). View Source
